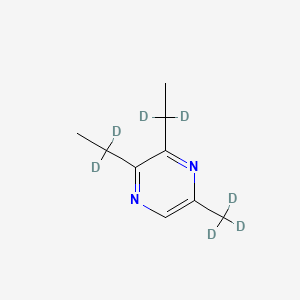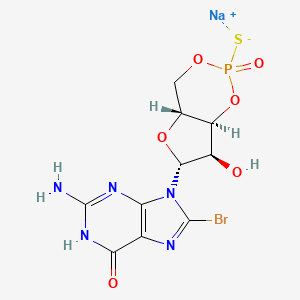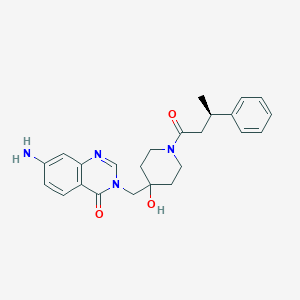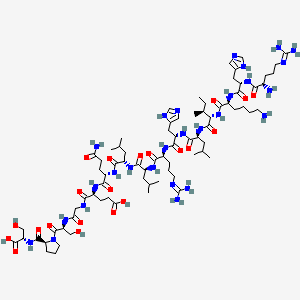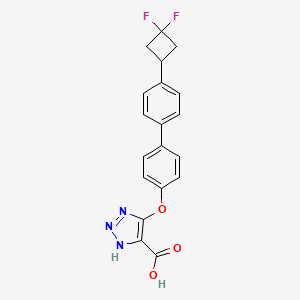
Vamagloxistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vamagloxistat is a small molecule drug that acts as a glycolate oxidase inhibitor. It is primarily used to mitigate hyperoxaluria and reduce the formation of kidney stones . The compound was initially developed by Cantero Therapeutics, Inc. and is currently under research and development .
Vorbereitungsmethoden
The synthesis of Vamagloxistat involves the preparation of triazole carboxylic acids and esters. The synthetic route typically includes the use of various reagents and catalysts under controlled reaction conditions . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.
Analyse Chemischer Reaktionen
Vamagloxistat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vamagloxistat has several scientific research applications, including:
Chemistry: Used as a glycolate oxidase inhibitor in various chemical studies.
Biology: Investigated for its role in reducing hyperoxaluria and preventing kidney stone formation.
Medicine: Potential therapeutic applications in treating conditions related to excessive oxalate production.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Vamagloxistat exerts its effects by inhibiting glycolate oxidase, an enzyme involved in the metabolic pathway that leads to oxalate production. By inhibiting this enzyme, this compound reduces the formation of oxalate, thereby mitigating hyperoxaluria and preventing kidney stone formation .
Vergleich Mit ähnlichen Verbindungen
Vamagloxistat is unique in its specific inhibition of glycolate oxidase. Similar compounds include other glycolate oxidase inhibitors such as:
BBP-711: Another glycolate oxidase inhibitor with similar applications.
Oxabact: A dual-mode intestinal biotherapy used to treat hyperoxaluria.
CHK-336: A liver-targeted oral lactate dehydrogenase inhibitor used in the treatment of hyperoxaluria
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Eigenschaften
CAS-Nummer |
2408241-62-1 |
|---|---|
Molekularformel |
C19H15F2N3O3 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |
InChI-Schlüssel |
DIQJDWGODFNEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


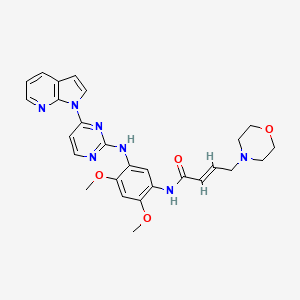
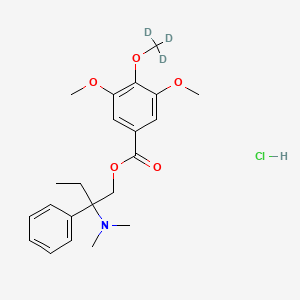
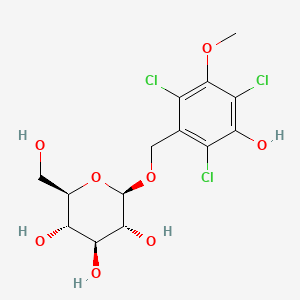
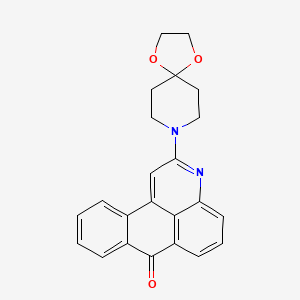
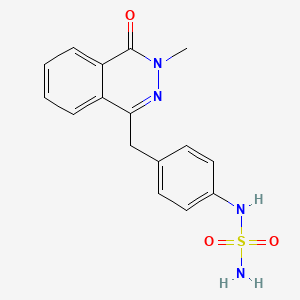
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
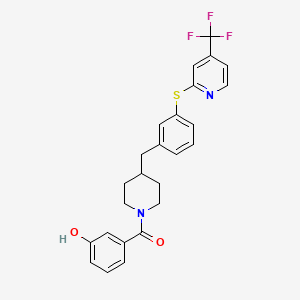

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

